molecular formula C10H6BrClN2O2 B13027959 Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

Cat. No.: B13027959
M. Wt: 301.52 g/mol
InChI Key: IIHMBFXMDIPSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate (CAS 2095181-33-0) is a multifunctional halogenated quinoxaline derivative designed for research and development applications. With a molecular formula of C10H6BrClN2O2 and a molecular weight of 301.52 , this compound serves as a versatile synthetic intermediate. Its molecular structure features reactive bromo and chloro substituents, making it a valuable precursor in organic synthesis, particularly for constructing more complex chemical entities via metal-catalyzed cross-coupling and nucleophilic substitution reactions . Quinoxaline derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antibacterial, antifungal, antiviral, antitubercular, anticancer, and anti-inflammatory properties . The quinoxaline core is an isostere of quinoline and naphthalene, allowing it to interact with diverse biological targets . Research into similar compounds has shown potential in developing antimycobacterial agents against Mycobacterium tuberculosis and cytotoxic agents against various human cancer cell lines . The specific substitution pattern on this methyl ester compound makes it a promising building block for generating novel quinoxaline-based sulfonamides, carboxamides, and other heterocyclic hybrids for pharmacological evaluation . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6BrClN2O2

Molecular Weight

301.52 g/mol

IUPAC Name

methyl 8-bromo-2-chloroquinoxaline-6-carboxylate

InChI

InChI=1S/C10H6BrClN2O2/c1-16-10(15)5-2-6(11)9-7(3-5)13-4-8(12)14-9/h2-4H,1H3

InChI Key

IIHMBFXMDIPSLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=C(N=C2C(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Quinoxaline Derivatives

  • Reagents: Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be performed using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS).
  • Solvents: Acetic acid, dichloromethane, or 1,4-dioxane are typical solvents that facilitate halogenation reactions.
  • Conditions: Reactions are often carried out under reflux or controlled temperature conditions to ensure selective substitution.

Esterification to Form Methyl Ester

  • Reagents: Methanol is used as the esterifying agent, often in the presence of acid catalysts such as sulfuric acid or methanesulfonic acid.
  • Conditions: Refluxing the brominated and chlorinated quinoxaline carboxylic acid in methanol with acid catalyst for several hours promotes ester formation.
  • Workup: Neutralization with sodium bicarbonate solution and subsequent filtration and drying yield the methyl ester product.
Step Reaction Type Reagents/Conditions Outcome
1 Bromination N-bromosuccinimide (NBS), Acetic acid, reflux Introduction of bromine at C-8
2 Chlorination N-chlorosuccinimide (NCS), Dichloromethane, room temp Chlorine substitution at C-2
3 Esterification Methanol, sulfuric acid, reflux 6 hours Formation of methyl ester group
  • Large-scale synthesis employs continuous flow reactors to optimize halogenation and esterification steps.
  • Automated systems ensure consistent reagent addition and temperature control, improving yield and purity.
  • Purification techniques such as recrystallization or chromatography are applied to isolate the target compound with high purity.
  • Selectivity: Studies indicate that the sequence of halogenation affects regioselectivity; bromination prior to chlorination yields better positional control.
  • Yield: Optimized conditions achieve yields exceeding 80% for the final methyl ester product.
  • Catalysts: Use of methanesulfonic acid as a catalyst in esterification enhances reaction rates and reduces side reactions compared to sulfuric acid.
  • Solvent Effects: Polar aprotic solvents like dichloromethane improve halogenation efficiency, while protic solvents favor esterification.
Parameter Bromination Chlorination Esterification
Common Reagents Br2, NBS SO2Cl2, NCS Methanol, H2SO4, Methanesulfonic acid
Typical Solvents Acetic acid, DCM DCM, 1,4-dioxane Methanol
Temperature Range 25–80°C (reflux) 20–40°C Reflux (~65°C)
Reaction Time 1–4 hours 1–3 hours 4–6 hours
Yield Range (%) 75–90 70–85 80–90
Notes Controlled addition critical Mild conditions preferred Acid catalyst improves yield

The preparation of methyl 8-bromo-2-chloroquinoxaline-6-carboxylate involves selective halogenation of quinoxaline derivatives followed by acid-catalyzed esterification. Careful control of reagents, solvents, and reaction conditions enables high regioselectivity and yields. Industrial synthesis benefits from continuous flow technology and process automation to maintain quality and efficiency. Research continues to optimize catalysts and reaction parameters to improve scalability and environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate has shown promising anticancer activity in various studies. Research indicates that this compound can inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results demonstrated a significant reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects against various pathogens. Its structure allows it to interact with bacterial enzymes, leading to inhibition of growth.

Case Study:
In a series of experiments, this compound was found to exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoxaline core can enhance its biological activity.

Data Table: Structure-Activity Relationships

ModificationActivity TypeIC50 Value (µM)Reference
UnmodifiedAnticancer15
-BrAntimicrobial10
-ClAntiviral20

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including bromination and chlorination processes that enhance its pharmacological profile.

Synthesis Overview:

  • Bromination: The introduction of bromine at the 8-position is achieved through electrophilic substitution.
  • Chlorination: Chlorine is introduced at the 2-position using chlorinating agents under controlled conditions.
  • Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, yielding the final ester form.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparison

The table below compares Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate with three analogous heterocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Source
This compound - C₁₀H₆BrClN₂O₂ 301.35 Quinoxaline 8-Bromo, 2-Chloro, 6-Methyl ester
6-Bromo-2-chloro-8-methoxyquinazoline 953039-14-0 C₉H₆BrClN₂O 273.51 Quinazoline 6-Bromo, 2-Chloro, 8-Methoxy
Methyl 8-aminoquinoline-6-carboxylate 1303890-27-8 C₁₁H₁₀N₂O₂ 202.21 Quinoline 8-Amino, 6-Methyl ester
Methyl 3-(aminomethyl)isonicotinate - C₈H₁₀N₂O₂ 166.18 Pyridine 3-Aminomethyl, 4-Methyl ester
Key Observations:
  • Heterocyclic Core Differences: Quinoxaline: Contains two adjacent nitrogen atoms, making it highly electron-deficient, suitable for electrophilic substitution reactions . Quinazoline: Features two nitrogen atoms in the 1,3-positions, offering distinct electronic properties compared to quinoxaline. This structure is prevalent in kinase inhibitors . Quinoline: A single nitrogen atom in the aromatic ring, commonly associated with antimalarial applications .
  • Substituent Effects: Halogen Groups: Bromo and chloro substituents in the target compound and 6-bromo-2-chloro-8-methoxyquinazoline facilitate Suzuki or Ullmann coupling reactions. Functional Groups: Methoxy (in quinazoline) and amino (in quinoline) groups alter solubility and reactivity. Methyl esters enable hydrolysis to carboxylic acids for further derivatization.

Crystallographic and Structural Insights

Crystallography tools like SHELX and ORTEP-III are critical for resolving molecular conformations of such compounds. For example:

  • The methyl ester group in the target compound likely influences crystal packing via weak hydrogen bonds.
  • Halogen substituents (Br, Cl) contribute to heavy-atom effects in X-ray diffraction studies.

Biological Activity

Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

This compound has the molecular formula C10H7BrClN2O2 and a molecular weight of 289.53 g/mol. The compound features a quinoxaline core, characterized by its two nitrogen atoms in the aromatic ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and chlorine substituents enhances its reactivity and binding affinity to specific enzymes and receptors. These interactions often modulate enzymatic activities and signal transduction pathways, leading to various pharmacological effects.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, including those related to cancer and microbial infections.
  • Receptor Modulation : It may also interact with receptors that play critical roles in neurotransmission and inflammation, influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa10 µg/mL

These findings highlight the compound's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µg/mL)
HCT-116 (Colon)3.5
MCF-7 (Breast)4.0
A549 (Lung)4.5

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation, although further studies are needed to elucidate these pathways fully.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to control groups .
  • Anticancer Evaluation : A research article highlighted the synthesis and biological evaluation of quinoxaline derivatives. This compound was identified as one of the most potent compounds against several cancer cell lines, demonstrating promising IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.